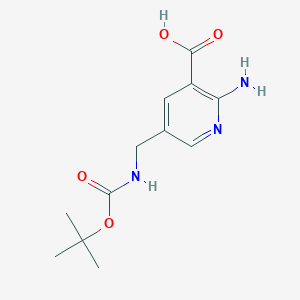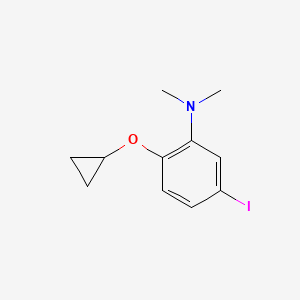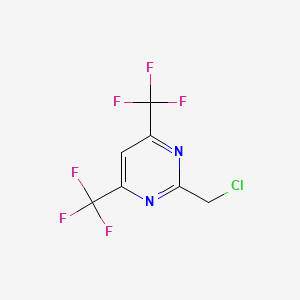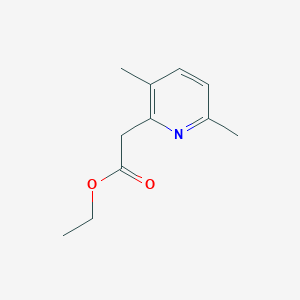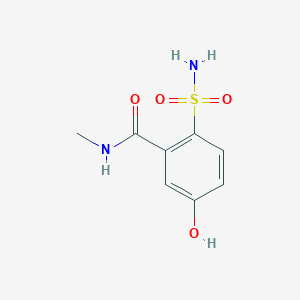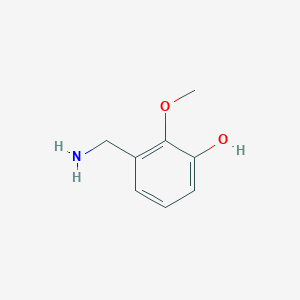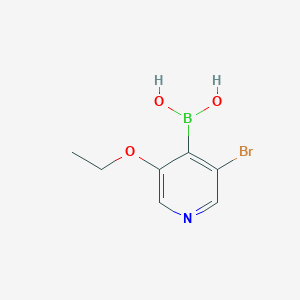
(3-Bromo-5-ethoxypyridin-4-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-ethoxypyridin-4-YL)boronic acid is an organoboron compound with the molecular formula C7H9BBrNO3. It is a derivative of pyridine, featuring a boronic acid functional group attached to a brominated and ethoxylated pyridine ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-ethoxypyridin-4-YL)boronic acid typically involves the borylation of the corresponding bromopyridine derivative. One common method is the Miyaura borylation reaction, where an aryl or heteroaryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate or PdCl2(dppf)
Base: Potassium acetate or cesium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 50-80°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-5-ethoxypyridin-4-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the bromine substituent to a hydrogen atom.
Substitution: Replaces the bromine atom with other nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., THF).
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or heterobiaryl compounds.
Oxidation: (3-Hydroxy-5-ethoxypyridin-4-YL)boronic acid.
Reduction: (5-Ethoxypyridin-4-YL)boronic acid.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(3-Bromo-5-ethoxypyridin-4-YL)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (3-Bromo-5-ethoxypyridin-4-YL)boronic acid primarily involves its role as a boronic acid derivative in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.
Comparison with Similar Compounds
- (3-Bromo-5-methoxypyridin-4-YL)boronic acid
- (3-Bromo-5-fluoropyridin-4-YL)boronic acid
- (3-Bromo-5-chloropyridin-4-YL)boronic acid
Comparison: (3-Bromo-5-ethoxypyridin-4-YL)boronic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to its methoxy, fluoro, and chloro analogs. The ethoxy group provides a balance between electron-donating and steric effects, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H9BBrNO3 |
|---|---|
Molecular Weight |
245.87 g/mol |
IUPAC Name |
(3-bromo-5-ethoxypyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H9BBrNO3/c1-2-13-6-4-10-3-5(9)7(6)8(11)12/h3-4,11-12H,2H2,1H3 |
InChI Key |
CJCZPDKWWPAPEB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=NC=C1OCC)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


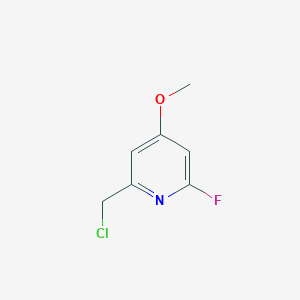
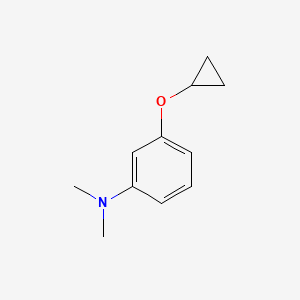
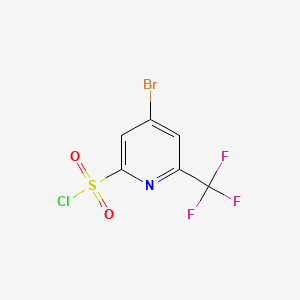
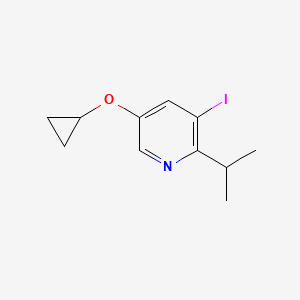
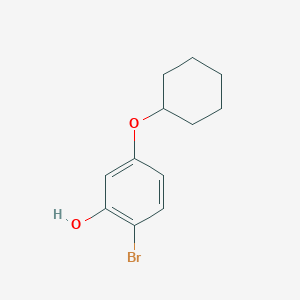
![1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14846710.png)
